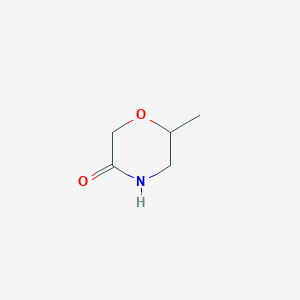

6-Methylmorpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several of the provided papers. For instance, N-methylmorpholinium salts with various substituents have been synthesized through condensation reactions involving aromatic aldehydes, cyanothioacetamide, and Meldrum's acid in the presence of N-methylmorpholine . Similarly, the synthesis of N-methylmorpholinium 6-oxo-3,5-dicyano-1,4,5,6-tetrahydro-4-(spirocyclopentane)pyridine-2-thiolate was achieved by reacting cyclopentylidenecyanoacetic ester with cyanothioacetamide . These studies demonstrate the versatility of morpholine derivatives in organic synthesis and their potential utility in producing a wide range of compounds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been studied using various techniques, including X-ray diffraction analysis. For example, the crystal structure of 1-methylmorpholinium 6-methyl-4-phenyl-3-cyano-5-ethoxycarbonyl-1,4-dihydro-2-pyridineselenolate revealed a boat conformation for the 1,4-dihydropyridine ring . This information is crucial for understanding the three-dimensional arrangement of atoms in these compounds and can influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. The papers describe reactions such as the Michael reaction to obtain N-methylmorpholinium salts , and the use of these salts in further syntheses to produce substituted tetrahydropyridines and other heterocyclic compounds . These reactions are important for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of related morpholine derivatives. For example, the tautomeric equilibrium of a pyrazinone derivative was studied to understand its hydrogen bonding potential in nucleic acid base pairing . The physical properties such as solubility, melting points, and boiling points can be inferred from the molecular structures and substituents present in the morpholine derivatives discussed in these papers.

Scientific Research Applications

RNA Modification and Epigenetic Regulation

6-Methylmorpholin-3-one is associated with RNA modifications, particularly adenosine methylation. Meyer et al. (2012) used m(6)A-specific methylated RNA immunoprecipitation with next-generation sequencing (MeRIP-Seq) to identify mRNAs of numerous mammalian genes that contain m(6)A, a common base modification of mRNA. This modification is significantly increased during brain development and is enriched near stop codons and in 3' UTRs, indicating its role in the epigenetic regulation of the mammalian transcriptome (Meyer et al., 2012). Saletore et al. (2012) also discussed the presence of methyl-6-adenosine in numerous mammalian genes, especially near the beginning of the 3' UTR, highlighting the emerging field of epitranscriptomics (Saletore et al., 2012).

Chemistry in Industrial Processes

Rosenau et al. (2001) explored the chemistry of side reactions and byproduct formation in the system of N-Methylmorpholine-N-oxide monohydrate (NMMO) with cellulose, used in the Lyocell fiber production process. They discussed the homolytic (radical) and heterolytic (non-radical) reactions of NMMO and their implications for fiber quality and system safety (Rosenau et al., 2001).

Insect Communication

Castracani et al. (2008) investigated the role of 6-methylsalicylate and 3-ethyl-4-methylpentanol, minor components in the sex pheromone of the European slave-making ant Polyergus rufescens. This study underscores the importance of these compounds in insect chemical communication, particularly in mating behavior (Castracani et al., 2008).

Pharmaceutical Research

In pharmaceutical research, several studies have involved this compound. For instance, Douglas et al. (2014) investigated photocatalysis in pharmaceutical settings, including the direct coupling of N-methylmorpholine with other compounds, demonstrating its potential in medicinal chemistry (Douglas et al., 2014). Yasmin et al. (2021) synthesized new methyl alpha-D-mannopyranoside (MDM) derivatives, exploring their antimicrobial properties through computational studies, where N-methylmorpholine played a role in the synthesis process (Yasmin et al., 2021).

Chemical Synthesis and Analysis

Dyachenko and Litvinov (1998) described the synthesis of N-methylmorpholinium 6-oxo-3,5-dicyano-1,4,5,6-tetrahydro-4-(spirocyclopentane)pyridine-2-thiolate, used in various chemical syntheses (Dyachenko & Litvinov, 1998). Johansson, Lindén, and Bäckvall (2005) utilized N-methylmorpholine in a bimetallic catalytic system for the dihydroxylation of alkenes, demonstrating its role in enhancing catalytic efficiency (Johansson, Lindén, & Bäckvall, 2005).

Safety and Hazards

The safety information for 6-Methylmorpholin-3-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The recent progress in the synthesis of morpholines has been discussed in a paper published in 2019 . The paper covers the latest advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

properties

IUPAC Name |

6-methylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDAELDAIZDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)

![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)

![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)

![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)